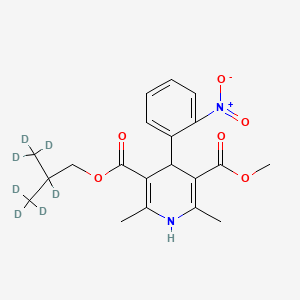

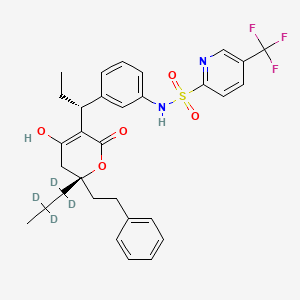

Tipranavir-d4

概要

説明

チプラナビル-d4は、ヒト免疫不全ウイルス(HIV)感染症の治療に使用される非ペプチドプロテアーゼ阻害剤であるチプラナビルの重水素化形態です。 チプラナビル-d4は主に、ガスクロマトグラフィー質量分析(GC-MS)や液体クロマトグラフィー質量分析(LC-MS)などの様々な分析法におけるチプラナビルの定量のための内部標準として使用されます 。 チプラナビル-d4の重水素原子は水素原子を置き換えており、正確な定量と分析を助ける安定同位体を提供します。

作用機序

チプラナビル-d4は、チプラナビルと同様に、感染性HIV粒子の成熟に必須の酵素であるHIV-1プロテアーゼの活性を阻害します 。 チプラナビル-d4は、プロテアーゼ酵素の活性部位に結合することにより、ウイルスポリタンパク質が機能的なタンパク質に切断されるのを防ぎ、未熟で非感染性なウイルス粒子の形成につながります 。 この阻害はウイルス複製サイクルを破壊し、感染した個体におけるウイルス量を減少させます。

類似の化合物との比較

類似の化合物

ダルナビル: HIV感染症の治療に使用される別の非ペプチドプロテアーゼ阻害剤です。

サキナビル: 同様の作用機序を持つペプチドプロテアーゼ阻害剤です。

リトナビル: 他のプロテアーゼ阻害剤の効果を高めるために、しばしば併用されます。

チプラナビル-d4の独自性

チプラナビル-d4は、重水素化されているため、分析法において安定性と精度が向上していることが特徴です。 重水素原子の導入により、正確な定量と分析が可能になり、薬物動態研究や創薬において貴重なツールとなっています。

生化学分析

Biochemical Properties

Tipranavir-d4, like its parent compound Tipranavir, is a potent inhibitor of the HIV-1 protease enzyme . This enzyme is crucial for the maturation of HIV-1, as it cleaves the viral polyprotein precursors into individual functional proteins . By inhibiting this enzyme, this compound prevents the formation of mature, infectious HIV-1 particles .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly those infected with HIV-1 . By inhibiting the HIV-1 protease, it prevents the maturation of the virus, thereby reducing the viral load within the cell . This can influence cell function by reducing the cell’s viral burden and potentially mitigating the harmful effects of HIV-1 infection .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the active site of the HIV-1 protease enzyme . This binding inhibits the enzyme’s ability to cleave the viral polyprotein precursors, thus preventing the formation of mature, infectious HIV-1 particles . The flexibility of this compound allows it to bind to the active site of the enzyme even in viruses that have developed resistance to other protease inhibitors .

Dosage Effects in Animal Models

Information on the effects of this compound in animal models is currently limited. The use of animal models in antiviral therapeutics development is a well-established practice . Future studies could potentially explore the dosage effects of this compound in these models.

Metabolic Pathways

Tipranavir, the parent compound of this compound, is primarily metabolized by the CYP3A4 enzyme This suggests that this compound may also be metabolized via this pathway

Transport and Distribution

It is known that Tipranavir, when administered with ritonavir, has significant potential for drug-drug interactions due to its role as both an inhibitor and inducer of cytochrome p450 . This could potentially influence the transport and distribution of this compound.

準備方法

合成経路および反応条件

チプラナビル-d4の合成は、チプラナビル分子に重水素原子を組み込むことを含みます。 これは、重水素化水(D2O)や重水素化溶媒などの重水素源の存在下で、水素原子を重水素原子と交換するなどの様々な方法によって達成できます。

水素-重水素交換: この方法では、重水素源の存在下で水素原子を重水素原子と交換します。

重水素化試薬: チプラナビルの合成に重水素化試薬を使用すると、分子内の特定の位置に重水素原子を導入できます。

工業生産方法

チプラナビル-d4の工業生産は、同様の合成経路に従いますが、より大規模に行われます。 プロセスには以下が含まれます。

バルク合成: 目的の重水素化レベルを達成するために、大量の重水素化試薬と溶媒が使用されます。

精製: 合成されたチプラナビル-d4は、クロマトグラフィーなどの技術を使用して精製され、不純物が除去され、高純度レベルが達成されます。

化学反応の分析

反応の種類

チプラナビル-d4は、その重水素化されていない対応物と同様に、以下を含む様々な化学反応を起こします。

酸化: チプラナビル-d4は酸化反応を起こし、酸化生成物を生成します。

還元: 還元反応は、チプラナビル-d4を還元形に変換できます。

置換: 置換反応は、チプラナビル-d4の官能基を他の基と置き換えることを含みます。

一般的な試薬および条件

酸化: 一般的な酸化剤には、過酸化水素(H2O2)と過マンガン酸カリウム(KMnO4)があります。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

置換: ハロゲン(例:塩素、臭素)や求核剤(例:水酸化物イオン)などの試薬が置換反応に使用されます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、還元はチプラナビル-d4の還元形を生成する可能性があります。

科学研究アプリケーション

チプラナビル-d4には、以下を含むいくつかの科学研究アプリケーションがあります。

分析化学: GC-MSとLC-MSにおいて、チプラナビルの正確な定量のための内部標準として使用されます.

薬物動態学: 追跡のための安定同位体を提供することで、チプラナビルの薬物動態と代謝の研究に役立ちます。

創薬: 様々なアッセイにおいて参照化合物として役立つことで、新しいプロテアーゼ阻害剤の開発を支援します。

HIV研究: HIVプロテアーゼ阻害剤のメカニズムとその耐性プロファイルの理解に焦点を当てた研究に使用されます。

科学的研究の応用

Tipranavir-d4 has several scientific research applications, including:

Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the accurate quantification of Tipranavir.

Pharmacokinetics: Helps in studying the pharmacokinetics and metabolism of Tipranavir by providing a stable isotope for tracking.

Drug Development: Aids in the development of new protease inhibitors by serving as a reference compound in various assays.

HIV Research: Used in research focused on understanding the mechanisms of HIV protease inhibitors and their resistance profiles.

類似化合物との比較

Similar Compounds

Darunavir: Another non-peptidic protease inhibitor used in the treatment of HIV infection.

Saquinavir: A peptidic protease inhibitor with a similar mechanism of action.

Ritonavir: Often used in combination with other protease inhibitors to boost their efficacy.

Uniqueness of Tipranavir-d4

This compound is unique due to its deuterated nature, which provides enhanced stability and accuracy in analytical methods. The incorporation of deuterium atoms allows for precise quantification and analysis, making it a valuable tool in pharmacokinetic studies and drug development.

特性

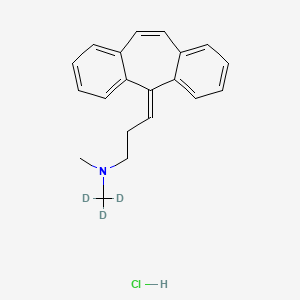

IUPAC Name |

N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-(1,1,2,2-tetradeuteriopropyl)-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i3D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJUHGSWHZTSEU-YBLLDNOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C([2H])([2H])[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33F3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

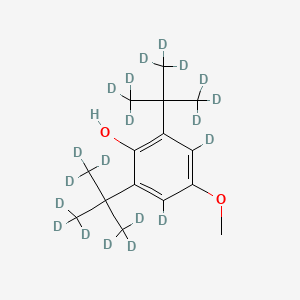

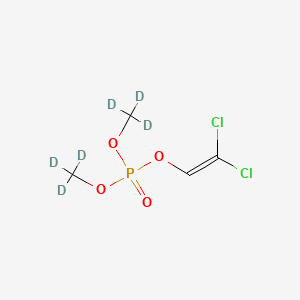

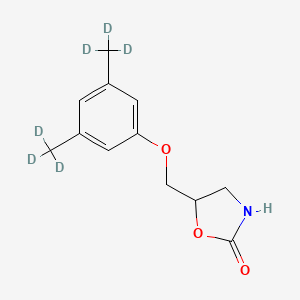

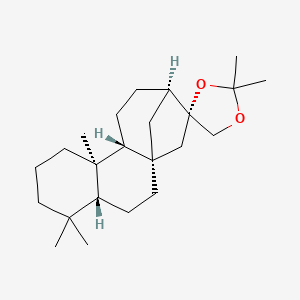

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。